2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol
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Overview
Description
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol is a complex organic compound that features both imidazole and quinazoline moieties The imidazole ring is known for its presence in many biologically active molecules, while the quinazoline ring is a common scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol typically involves multiple steps. One common route starts with the preparation of the imidazole derivative, followed by its attachment to the quinazoline core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the imidazole or quinazoline rings, often using halides or other leaving groups
Common Reagents and Conditions
Oxidation: H₂O₂ in the presence of a catalyst.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-imidazol-2-yl)-ethanol
- 2-(2-Methyl-1H-imidazol-1-yl)acetic acid
- 1-(1H-Imidazol-2-yl)ethanone
Uniqueness
2-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinazolin-4-ol is unique due to its dual imidazole and quinazoline structure, which imparts distinct chemical and biological properties. This dual functionality can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H12N4OS |
---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H12N4OS/c1-17-7-6-14-13(17)19-8-11-15-10-5-3-2-4-9(10)12(18)16-11/h2-7H,8H2,1H3,(H,15,16,18) |
InChI Key |
JDPYGJCHYJBUQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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